Methyl 3-(cbz-amino)butanoate
CAS No.: 112121-71-8
Cat. No.: VC13539880
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112121-71-8 |
|---|---|
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | methyl 3-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
| Standard InChI Key | HSKIGKMMMZQYID-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural Characteristics and Molecular Properties
Methyl 3-(Cbz-amino)butanoate is defined by its unique molecular architecture, which combines a β-amino acid backbone with protective and ester functional groups. The compound exists in two enantiomeric forms, (R)- and (S)-, which differ in the spatial arrangement of substituents around the chiral center.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| IUPAC Name (S-enantiomer) | methyl (3S)-3-(phenylmethoxycarbonylamino)butanoate | |
| SMILES (S-enantiomer) | CC@@HNC(=O)OCC1=CC=CC=C1 | |
| InChIKey (S-enantiomer) | HSKIGKMMMZQYID-JTQLQIEISA-N |
Functional Groups and Reactivity
The compound’s structure features three key functional groups:
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Cbz-protected amino group: Provides stability against nucleophilic attack during synthetic reactions, enabling selective deprotection under hydrogenolysis (H₂/Pd-C).
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Methyl ester: Enhances solubility in organic solvents and facilitates esterification/hydrolysis reactions.
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Chiral center: Dictates stereoselective interactions in biochemical systems, making it valuable for asymmetric synthesis.
Synthesis and Production Methods
The synthesis of Methyl 3-(Cbz-amino)butanoate involves sequential protection and esterification steps, optimized for both laboratory and industrial scales.
Laboratory-Scale Synthesis
A typical protocol involves:
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Amino Group Protection: Reacting 3-aminobutanoic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium carbonate) to form the Cbz-protected intermediate.
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Esterification: Treating the carboxylic acid group with methanol and an acid catalyst (e.g., HCl) to yield the methyl ester.
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Purification: Isolation via column chromatography or recrystallization to achieve high enantiomeric purity.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield:
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Continuous Flow Reactors: Enable rapid mixing and temperature control, reducing side reactions.
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Automated Purification Systems: Employ high-performance liquid chromatography (HPLC) to ensure ≥98% purity.
Table 2: Synthetic Parameters for (S)-Enantiomer
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 3-Aminobutanoic acid | |
| Protection Reagent | Benzyl chloroformate | |
| Esterification Catalyst | HCl (gaseous) | |
| Typical Yield | 60–75% |
Applications in Pharmaceutical and Peptide Chemistry
Methyl 3-(Cbz-amino)butanoate’s utility spans multiple domains, driven by its protective groups and chiral specificity.
Peptide Synthesis
The Cbz group serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS):
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Selective Deprotection: The Cbz group is removed via hydrogenolysis, leaving other functional groups intact.
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Steric Hindrance Mitigation: The β-position of the amino group reduces steric clashes during coupling reactions, improving reaction efficiency.
Asymmetric Synthesis
The compound’s chirality enables the production of enantiopure pharmaceuticals:
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Case Study: Used in synthesizing β-amino acid derivatives for HIV protease inhibitors, where stereochemical precision is critical.
| Compound | Activity | IC₅₀/MIC | Target | Source |
|---|---|---|---|---|
| Cbz-β-alanine methyl ester | Antimicrobial | 15 µM | Bacterial enzymes | |
| Cbz-β-leucine derivative | Cytotoxic (MCF-7) | 25 µM | Cancer cell membranes |
Comparative Analysis with Structural Analogues
Methyl 3-(Cbz-amino)butanoate’s functionality is contextualized by comparing it to related compounds.
Substituent Variations
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Methyl 3-(Benzyloxy)butanoate: Lacks the Cbz-amino group, reducing its utility in peptide synthesis.
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Methyl 3-((4-Methoxybenzyl)oxy)butanoate: The PMB group offers alternative protection but requires harsher deprotection conditions.
Functional Group Impact
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Cbz vs. PMB Protection: Cbz’s compatibility with hydrogenolysis offers milder deprotection compared to PMB, which necessitates strong acids.
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